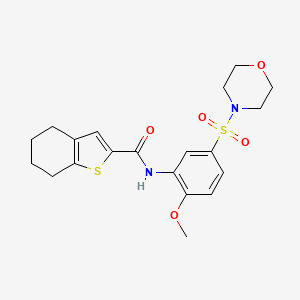

![molecular formula C22H30N4O3 B10763923 (2S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]butanamide](/img/structure/B10763923.png)

(2S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ML183 is a small molecule drug that functions as an inhibitor of apoptosis (IAP) protein family antagonists. It was initially developed by the Sanford Burnham Prebys Medical Discovery Institute. The compound is primarily researched for its potential therapeutic applications in treating neoplasms, which are abnormal growths of tissue that can lead to cancer .

Preparation Methods

The preparation of ML183 involves several synthetic routes and reaction conditions. The specific details of these methods are often proprietary and not fully disclosed in public literature. general synthetic routes for small molecule drugs typically involve:

Synthesis of the Core Structure: This step involves creating the basic molecular framework of ML183 through a series of chemical reactions.

Functional Group Modifications: Various functional groups are added or modified to enhance the compound’s biological activity and stability.

Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Industrial production methods for small molecule drugs like ML183 often involve large-scale chemical synthesis in batch reactors, followed by purification and quality control processes to ensure the compound meets regulatory standards .

Chemical Reactions Analysis

ML183 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from ML183, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the ML183 molecule with different functional groups .

Scientific Research Applications

ML183 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of apoptosis pathways and the role of IAP proteins in cell death.

Biology: Employed in research to understand the mechanisms of cell survival and death, particularly in cancer cells.

Medicine: Investigated for its potential therapeutic effects in treating various types of cancer by promoting the death of cancer cells.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development

Mechanism of Action

ML183 exerts its effects by antagonizing the IAP protein family, which plays a crucial role in inhibiting apoptosis. By binding to these proteins, ML183 prevents them from blocking the apoptotic pathways, thereby promoting cell death. This mechanism is particularly useful in cancer therapy, where the goal is to induce the death of cancerous cells. The molecular targets of ML183 include various IAP proteins, and the pathways involved are primarily the intrinsic and extrinsic apoptotic pathways .

Comparison with Similar Compounds

ML183 is unique compared to other IAP antagonists due to its specific binding affinity and selectivity for certain IAP proteins. Similar compounds include:

SM-164: Another IAP antagonist with a different binding profile and potency.

LCL161: A small molecule that also targets IAP proteins but has a different chemical structure and mechanism of action.

GDC-0152: An IAP antagonist with a broader spectrum of activity against various IAP proteins.

The uniqueness of ML183 lies in its specific molecular interactions and the resulting biological effects, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula |

C22H30N4O3 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]butanamide |

InChI |

InChI=1S/C22H30N4O3/c1-13(2)19(26-20(27)14(3)23-5)22(29)24-15(4)21(28)25-18-12-8-10-16-9-6-7-11-17(16)18/h6-15,19,23H,1-5H3,(H,24,29)(H,25,28)(H,26,27)/t14-,15-,19-/m0/s1 |

InChI Key |

JSZPIOJRNMIRQD-DOXZYTNZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NC1=CC=CC2=CC=CC=C21)NC |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C(C)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-5-chloro-4,6-dimethyl-N-(pyridin-4-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10763871.png)

![1-[(3,4-dimethoxyphenyl)methyl]-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one](/img/structure/B10763883.png)

![N-[4-[[2-(benzotriazol-1-yl)acetyl]-(thiophen-3-ylmethyl)amino]phenyl]cyclopropanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763884.png)

![8-(2-oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B10763893.png)

![1-[2-[[(2-Chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B10763897.png)

![5-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide](/img/structure/B10763898.png)

![N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B10763903.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine](/img/structure/B10763907.png)

![2-[3-(3-Methoxyphenyl)-1-indazolyl]acetic acid methyl ester](/img/structure/B10763908.png)

![N-[3-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-2-yl]acetamide](/img/structure/B10763916.png)

![N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B10763939.png)